Cefadroxil Sulfoxide

Description

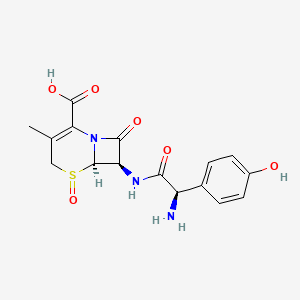

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-3-methyl-5,8-dioxo-5λ4-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O6S/c1-7-6-26(25)15-11(14(22)19(15)12(7)16(23)24)18-13(21)10(17)8-2-4-9(20)5-3-8/h2-5,10-11,15,20H,6,17H2,1H3,(H,18,21)(H,23,24)/t10-,11-,15-,26?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBSBDDABBADQFV-HVOGBVHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N)S(=O)C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic and Formation Pathways of Cefadroxil Sulfoxide

Chemical Oxidation Methodologies from Cefadroxil (B1668780) Precursors

The transformation of cefadroxil to cefadroxil sulfoxide (B87167) is primarily achieved through chemical oxidation. This process involves the use of various oxidizing agents that selectively target the sulfur atom in the dihydrothiazine ring of the cefadroxil structure. bsb-muenchen.denih.gov The general reaction can be depicted as the conversion of the sulfide (B99878) in cefadroxil to a sulfoxide. Further oxidation can lead to the formation of a sulfone derivative. smolecule.com

Peroxomonosulfate-Mediated Oxidation

Potassium peroxomonosulfate, often referred to as Oxone, is an effective reagent for the oxidation of cefadroxil to cefadroxil sulfoxide. smolecule.comgaylordchemical.com This method is valued for its relative safety and efficiency. gaylordchemical.com The reaction involves treating a solution of cefadroxil with potassium caroate (a component of Oxone), which leads to the formation of the corresponding sulfoxide. smolecule.comresearchgate.net This oxidative derivatization has been utilized in spectrophotometric methods for the determination of various pharmaceuticals by converting them to their more readily detectable sulfoxide forms. researchgate.net

Electrochemical Synthesis Approaches

Electrochemical methods offer a controlled approach to the synthesis of this compound. smolecule.com These techniques allow for the oxidation of cefadroxil under specific conditions, potentially minimizing the formation of byproducts. researchgate.net The electrochemical oxidation of cefadroxil involves the application of a current to a solution containing the antibiotic, leading to the oxidation of the sulfur atom. smolecule.comresearchgate.net Studies on the electrochemical behavior of cefadroxil have shown that the sulfur heteroatom in the cyclic structure is oxidized in two steps, first to the sulfoxide and then to the sulfone. acs.org The process can be influenced by parameters such as the electrode material, applied potential, and pH of the solution. researchgate.netmdpi.com For instance, the use of modified glassy carbon electrodes has been shown to catalyze the oxidation of cefadroxil. acs.org

Other Oxidative Reagents and Conditions

A variety of other oxidizing agents have been employed for the conversion of sulfides to sulfoxides and could be applicable to the synthesis of this compound. These include:

Peracetic Acid (PAA): PAA has been shown to react with β-lactam antibiotics, including cefadroxil, to form sulfoxide products. bsb-muenchen.denih.gov The thioether sulfur is the primary site of attack by PAA. bsb-muenchen.denih.gov

Potassium Permanganate (B83412) (KMnO4): This strong oxidizing agent has been used in the analysis of cefadroxil. ksu.edu.sa Studies on the related compound cefalexin have shown that permanganate oxidation yields stereoisomeric sulfoxide products. researchgate.net

Hydrogen Peroxide: Often used in combination with catalysts, hydrogen peroxide is a common reagent for sulfide oxidation. gaylordchemical.comresearchgate.net

Chlorine Dioxide (ClO2): The oxidation of β-lactam antibiotics like cefadroxil with ClO2 has been observed to involve the cleavage of the β-lactam ring. semanticscholar.org

Sodium Periodate (NaIO4): While effective, this reagent can lead to long reaction times. gaylordchemical.com

The choice of oxidant and reaction conditions can be tailored to optimize the yield and selectivity for this compound, minimizing over-oxidation to the corresponding sulfone. acsgcipr.org

Mechanistic Studies of Sulfoxide Formation Reactions

Understanding the mechanism of sulfoxide formation is crucial for controlling the reaction and predicting product distribution. Studies have focused on the kinetics and the identification of transient species involved in the oxidation of cefadroxil and related β-lactam antibiotics.

Reaction Kinetics and Rate Determination

The oxidation of cefadroxil by various oxidants generally follows specific reaction kinetics. For example, the reaction of β-lactam antibiotics with peracetic acid follows second-order kinetics. bsb-muenchen.denih.gov The rate of this reaction is pH-dependent, being significantly faster at pH 5 and 7 compared to pH 9, which is attributed to the speciation of PAA. bsb-muenchen.denih.gov

The reactivity of β-lactams towards PAA is also influenced by their molecular structure. The presence of a phenylglycinyl amino group, as in cefadroxil, can enhance reactivity by influencing the electron distribution and the energy of the highest occupied molecular orbital (HOMO). bsb-muenchen.denih.gov

Kinetic studies on the degradation of cefadroxil in aqueous solutions have shown that the degradation follows first-order kinetics at a constant pH and temperature. nih.gov The rate of degradation is influenced by pH and the presence of buffer species, which can act as general acid and base catalysts. nih.gov

Table 1: Kinetic Data for the Oxidation of Cefadroxil and Related Compounds

| Oxidant | Substrate | Rate Constant (k) | Conditions | Reference |

| Peracetic Acid | Cefadroxil | ~ Cefalexin | pH 5 and 7 | bsb-muenchen.denih.gov |

| Permanganate | Cefalexin | 12.71 ± 1.62 M⁻¹s⁻¹ | Neutral pH | researchgate.net |

| Chlorine Dioxide | β-lactam antibiotics | 1.3 × 10⁻⁴–12.9 s⁻¹ (pseudo-first-order) | pH 7.0 | semanticscholar.org |

This table is interactive and provides a summary of available kinetic data. Note that direct kinetic data for all specific oxidant-cefadroxil reactions may not be available and is sometimes inferred from related compounds.

Investigation of Reaction Intermediates

The oxidation of cefadroxil proceeds through various intermediates. In electrochemical oxidation, the process is believed to occur via an ECE (electron transfer-chemical step-electron transfer) mechanism, leading to the formation of catechol and resorcinol (B1680541) derivatives as by-products from the oxidation of the phenol (B47542) moiety. acs.org

During the degradation of cefadroxil in aqueous solutions, several degradation products are formed through parallel reactions, including intramolecular aminolysis and hydrolysis of the β-lactam ring. nih.gov While these are not direct intermediates of sulfoxide formation, they represent competing reaction pathways.

In permanganate oxidation of the related compound cefalexin, two stereoisomeric sulfoxide products and a di-ketone product were identified, indicating that the thioether sulfur and the double bond on the six-membered ring are the reactive sites. researchgate.net The formation of reactive oxygen species, such as hydroxyl radicals, can also play a role in advanced oxidation processes. researchgate.net

Further research, including spectroscopic and computational studies, is ongoing to fully elucidate the electronic structure, chemical reactivity, and decomposition pathways of this compound. researchgate.net

Exploration of Non-Enzymatic Biotransformation Pathways (Non-Clinical Models)

The formation of this compound through non-enzymatic pathways is primarily investigated using non-clinical models, particularly through forced degradation or stress testing studies. These studies are crucial in pharmaceutical development to understand the intrinsic stability of a drug molecule and to identify potential degradation products that could form under various environmental conditions. The primary non-enzymatic pathways leading to the formation of this compound and other degradation products involve oxidation and hydrolysis.

Forced degradation studies intentionally subject the parent drug, Cefadroxil, to stress conditions that are more severe than standard storage conditions, including exposure to oxidizing agents, and extremes of pH (acidic and alkaline hydrolysis). ajrconline.org

Oxidative Degradation

The thioether group within the dihydrothiazine ring of the Cefadroxil molecule is susceptible to oxidation. This reaction converts the sulfide to a sulfoxide, resulting in the formation of this compound. This transformation is a common degradation pathway for cephalosporin (B10832234) antibiotics. ajrconline.org In non-clinical laboratory settings, this is typically achieved by treating Cefadroxil with strong oxidizing agents.

Detailed research findings from stress testing have demonstrated this transformation under specific conditions. For instance, exposing a Cefadroxil solution to 30% hydrogen peroxide (H₂O₂) for as little as 15 minutes at room temperature results in significant degradation of the parent compound. researchgate.net This rapid transformation underscores the molecule's sensitivity to oxidative stress. The formation of the sulfoxide is confirmed by analytical techniques that show a shift in the maximum absorbance wavelength (λmax), indicating a change in the molecule's chromophoric system. researchgate.net The use of oxidizing agents like hydrogen peroxide, peracids, or potassium caroate (potassium peroxomonosulfate) is a standard method for achieving the formation of sulfoxides from their corresponding sulfides. researchgate.netresearchgate.net

Hydrolytic Degradation

Acidic Hydrolysis : Studies have shown that exposing Cefadroxil to 3 N hydrochloric acid (HCl) for 90 minutes leads to degradation. researchgate.net This process can cause deacetylation in some cephalosporins and amide hydrolysis in β-lactam antibiotics. ajrconline.org

Alkaline Hydrolysis : Cefadroxil is also unstable in alkaline conditions. Treatment with 0.1 N sodium hydroxide (B78521) (NaOH) for 90 minutes results in substantial degradation. researchgate.nettsijournals.com Under these conditions, the main degradation products identified include piperazine-2,5-diones, resulting from intramolecular aminolysis, and other products from the cleavage of the β-lactam ring. nih.gov

While oxidative stress is the direct route to this compound, the degradation products from hydrolysis are important for creating a complete stability profile of the drug in non-clinical models.

The table below summarizes the findings from various non-clinical forced degradation studies on Cefadroxil.

Table 1: Research Findings from Non-Enzymatic Forced Degradation Studies of Cefadroxil

| Stressor Condition | Reagent/Method | Duration | Temperature | Observed Outcome | Reference |

| Oxidative Stress | 30% Hydrogen Peroxide (H₂O₂) | 15 min | Room Temp. | Degradation observed, λmax shifted | researchgate.net |

| Acidic Hydrolysis | 3 N Hydrochloric Acid (HCl) | 90 min | Room Temp. | Degradation observed, λmax shifted | researchgate.net |

| Alkaline Hydrolysis | 0.1 N Sodium Hydroxide (NaOH) | 90 min | Room Temp. | 30% Degradation, λmax shifted | researchgate.net |

| Alkaline Hydrolysis | 1 N Sodium Hydroxide (NaOH) | 30 min | Room Temp. | Formation of alkaline degradation product for analysis | tsijournals.com |

| Thermal Degradation | Dry Heat | 48 hr | 70°C | 8.9% Degradation | researchgate.net |

| Photolytic Degradation | Direct Sunlight | 3 hr | Not Specified | 5.15% Degradation | researchgate.net |

Degradation and Stability Profiles of Cefadroxil Sulfoxide

Chemical Degradation Routes

The chemical stability of cefadroxil (B1668780) sulfoxide (B87167) is primarily dictated by the reactivity of its core β-lactam ring, a feature common to all cephalosporins. smolecule.com Degradation can occur through several chemical pathways, most notably hydrolysis and oxidation.

Hydrolytic Degradation Mechanisms and Products

Like its parent compound and other cephalosporins, cefadroxil sulfoxide is susceptible to hydrolysis, particularly through the cleavage of the four-membered β-lactam ring. smolecule.com This process is significantly influenced by the pH of the aqueous environment. The strained nature of the β-lactam ring makes it a target for nucleophilic attack by water or hydroxide (B78521) ions, leading to the loss of its structural integrity. smolecule.comnih.gov

The rate of hydrolysis is accelerated in both strongly acidic and strongly basic conditions. smolecule.com While specific degradation products of this compound are not extensively detailed in the literature, the degradation mechanisms of the parent compound, cefadroxil, provide a relevant model. For cefadroxil, degradation in aqueous solutions proceeds via three main pathways:

Intramolecular aminolysis involving the C-7 side-chain amino group. nih.gov

Water-catalyzed or spontaneous hydrolysis. nih.gov

Cleavage of the β-lactam ring via nucleophilic attack by hydroxide ions. nih.gov

In neutral to weakly alkaline solutions, these pathways lead to the formation of products such as piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov It is plausible that this compound undergoes similar β-lactam ring opening, although the sulfoxide group may influence the subsequent reaction pathways and final degradation products.

Table 1: Factors Influencing Hydrolytic Degradation of this compound

| Factor | Influence on Stability | Mechanism |

|---|---|---|

| pH | Most stable in slightly acidic to neutral pH (approx. 4-7). smolecule.com | Accelerated degradation in strongly acidic or basic conditions due to catalysis of β-lactam ring cleavage. smolecule.com |

| Temperature | Increased temperature accelerates degradation. smolecule.com | Provides the activation energy needed for hydrolytic reactions. |

| Catalysts | Presence of certain buffer species (e.g., citrate (B86180), phosphate) can catalyze degradation. nih.gov | General acid and base catalysis enhances the rate of hydrolysis. nih.gov |

Oxidative Degradation Beyond Sulfoxide Formation

This compound is itself the product of the oxidation of the sulfur atom in the dihydrothiazine ring of cefadroxil. smolecule.com While this represents a primary oxidative step, the molecule can potentially undergo further oxidation. The sulfoxide group could theoretically be oxidized to a sulfone.

Detailed studies on the specific oxidative degradation products of this compound are limited. However, research on the oxidation of other sulfur-containing antibiotics provides insight into potential pathways. For instance, the oxidation of antibiotics like sulfamethoxazole (B1682508) can result in hydroxylation, cleavage of chemical bonds, and the formation of numerous transformation products. nih.gov Such processes, if applied to this compound, would lead to significant alterations of the molecule beyond the initial sulfoxide formation.

Photolytic Stability Investigations

Exposure to light, particularly in the ultraviolet (UV) and visible spectra, can be a significant factor in the degradation of pharmaceutical compounds.

Influence of UV and Visible Light Exposure

The presence of the sulfoxide group in this compound may contribute to its sensitivity to light, potentially leading to photodegradation. smolecule.com Studies on the parent compound, cefadroxil, demonstrate that it is susceptible to photodegradation, a process that can be enhanced by photosensitizers such as riboflavin. nih.gov The degradation mechanism for cefadroxil involves reactive oxygen species (ROS), with a significant contribution from singlet oxygen. nih.gov

The rate of photodegradation is also dependent on the pH of the medium. For cefadroxil, the kinetic constants for photodegradation are greater at alkaline pH compared to neutral conditions, as the reaction is favored when the anionic form of the antibiotic is present. nih.gov It is anticipated that this compound would exhibit similar photosensitivity, influenced by light intensity, wavelength, and the chemical environment.

Table 2: Factors Affecting Photolytic Stability

| Factor | Influence on Stability | Mechanism |

|---|---|---|

| Light Exposure | Susceptible to degradation under UV and visible light. smolecule.com | Absorption of photons can lead to chemical bond cleavage or reaction with ROS. |

| Photosensitizers | Presence of compounds like Riboflavin can accelerate degradation. nih.gov | Sensitizers absorb light energy and transfer it, generating reactive species like singlet oxygen that attack the molecule. nih.gov |

| pH | Degradation rate can be pH-dependent. nih.gov | The ionic state of the molecule can affect its reactivity with photogenerated species. nih.gov |

Identification of Photodegradation Products

Specific photodegradation products of this compound have not been extensively characterized in scientific literature. The photooxidative degradation of the parent compound, cefadroxil, results in a progressive loss of its antimicrobial function, which implies that the process causes significant structural modifications to the core molecule. nih.gov

Thermal Stability Investigations

This compound is generally stable at room temperature but is susceptible to degradation at elevated temperatures. smolecule.com Thermal analysis of related cephalosporin (B10832234) compounds suggests that significant decomposition would occur at temperatures above 100°C. smolecule.com

To maintain long-term chemical integrity, storage at refrigerated temperatures (2-8°C) is typically recommended. smolecule.comsigmaaldrich.com Studies on reconstituted oral suspensions of cefadroxil confirm this thermal liability; samples stored at room temperature (25–29°C) show a significantly faster rate of degradation compared to those stored under refrigeration. ust.eduresearchgate.net This highlights the importance of temperature control in preserving the chemical structure of cefadroxil and its derivatives like the sulfoxide.

Table 3: Thermal Stability Profile of this compound

| Condition | Stability | Notes |

|---|---|---|

| Refrigerated (2-8°C) | High | Recommended storage condition for maintaining chemical integrity. smolecule.comsigmaaldrich.com |

| Room Temperature | Generally stable for short periods, but degradation occurs. smolecule.com | Studies on related suspensions show significant degradation over days to weeks. ust.eduresearchgate.net |

| Elevated Temperature (>100°C) | Unstable | Significant decomposition is expected. smolecule.com |

Thermogravimetric Analysis and Differential Scanning Calorimetry Studies

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in characterizing the thermal stability of pharmaceutical compounds. While specific TGA and DSC data for this compound are not extensively available in the public domain, studies on the parent compound, Cefadroxil, provide valuable insights into the thermal behavior of the core cephalosporin structure.

A study on Cefadroxil monohydrate revealed a multi-stage thermal decomposition process. researchgate.net The initial stage, occurring between 50°C and 150°C, corresponds to the loss of a water molecule. researchgate.net The subsequent major decomposition of the anhydrous Cefadroxil molecule takes place in the temperature range of approximately 175°C to 225°C. researchgate.net This decomposition is an exothermic process, as indicated by the DSC curves. researchgate.net

Table 1: Thermal Decomposition Stages of Cefadroxil Monohydrate

| Stage | Temperature Range (°C) | Event |

|---|---|---|

| 1 | 50 - 150 | Dehydration (Loss of one water molecule) |

| 2 | 175 - 225 | Decomposition of the anhydrous molecule |

Data derived from studies on Cefadroxil, the parent compound of this compound. researchgate.net

It is important to note that the presence of the sulfoxide group in this compound may influence its thermal stability profile compared to Cefadroxil. The sulfoxide moiety could potentially alter the decomposition pathway and the temperatures at which thermal events occur. However, without specific experimental data for this compound, the information for Cefadroxil serves as a foundational reference.

Degradation Kinetics Under Elevated Temperatures

The study of degradation kinetics under elevated temperatures provides crucial information about the stability of a compound and allows for the prediction of its shelf-life. Kinetic analysis of the thermal decomposition of Cefadroxil has been performed using data from TGA and DSC experiments conducted at various heating rates. researchgate.net

For the main decomposition stage of Cefadroxil, the activation energy (Ea) has been calculated using different kinetic models, such as the Kissinger-Akahira-Sunose, Friedman, and NPK methods. researchgate.net The activation energy provides a measure of the energy barrier that must be overcome for the degradation reaction to occur. A higher activation energy generally indicates greater stability.

Table 2: Activation Energy for the Thermal Decomposition of Cefadroxil

| Kinetic Method | Activation Energy (Ea) (kJ/mol) |

|---|---|

| Kissinger-Akahira-Sunose | Varies with conversion degree |

| Friedman | Varies with conversion degree |

| NPK | Provides detailed analysis of multi-step reactions |

Data derived from studies on Cefadroxil. Specific kinetic parameters for this compound are not available. researchgate.net

These studies on Cefadroxil suggest a complex degradation mechanism that does not follow a single-step reaction pathway. researchgate.net The degradation of this compound at elevated temperatures is expected to follow first-order kinetics, a common pattern for the degradation of many pharmaceutical compounds. However, the specific rate constants and activation energy for this compound would require dedicated experimental investigation.

Influence of Environmental Factors on Chemical Integrity

Effects of pH on Degradation Pathways

The pH of an aqueous solution is a critical determinant of the stability of cephalosporins, including Cefadroxil and its sulfoxide derivative. The degradation of Cefadroxil in aqueous solutions has been shown to be pH-dependent, following pseudo-first-order kinetics. nih.gov The degradation rate is significantly influenced by both hydrogen ion and hydroxide ion catalysis. nih.govnih.gov

Generally, cephalosporins exhibit maximum stability in the slightly acidic to neutral pH range (approximately pH 4 to 6). nih.gov In highly acidic or alkaline conditions, the rate of degradation increases. For Cefadroxil, the degradation pathways in aqueous solution include intramolecular aminolysis, water-catalyzed hydrolysis, and cleavage of the β-lactam ring by hydroxide ion attack. nih.gov In neutral and weakly alkaline solutions, the primary degradation products of Cefadroxil are piperazine-2,5-diones and 3-hydroxy-4-methyl-2(5H)-thiophenone. nih.gov

A study on the photodegradation of Cefadroxil also demonstrated a pH-dependent kinetic profile, with higher degradation rates observed at alkaline pH. ekb.eg This is attributed to the anionic form of the antibiotic being more susceptible to reaction with singlet oxygen. ekb.eg

Table 3: pH-Dependent Degradation of Cephalosporins

| pH Range | General Stability | Predominant Degradation Mechanisms |

|---|---|---|

| Highly Acidic (< pH 2) | Decreased | Hydrogen ion-catalyzed hydrolysis of the β-lactam ring |

| Slightly Acidic to Neutral (pH 4-6) | Maximum | Slower hydrolysis |

| Alkaline (> pH 8) | Significantly Decreased | Hydroxide ion-catalyzed cleavage of the β-lactam ring, intramolecular reactions |

General trends observed for cephalosporins, including Cefadroxil. nih.govnih.gov

Impact of Ionic Strength and Solvent Systems

The ionic strength of a solution can influence the rate of chemical reactions, including the degradation of pharmaceuticals. However, studies on some antibiotics have shown that ionic strength does not have a statistically significant effect on their degradation rates. researchgate.netscinito.ai For instance, a study on the degradation of cefazolin (B47455) and cephalexin (B21000) in an aqueous solution showed no primary salt effect in the acidic or basic pH regions. Current time information in Asia/Manila. Similarly, the degradation kinetics of cefotaxime (B1668864) sodium were not affected by primary salt effects in acidic or neutral regions, although a positive salt effect was observed at pH 8.94. nih.gov A study on Cefadroxil was conducted at a constant ionic strength of 0.5, precluding the determination of its effect. nih.gov

The nature of the solvent system can also impact the stability of this compound. The compound is reportedly soluble in polar solvents such as methanol (B129727) and dimethyl sulfoxide (DMSO). The stability of compounds in DMSO has been studied, and factors such as the presence of water can be more critical in causing compound loss than oxygen. umich.edu The degradation of another cephalosporin, ceftobiprole, was found to be slower in 10% DMSO compared to 0.1 M HCl, suggesting that the solvent can modulate the reaction rate. The specific degradation kinetics and pathways of this compound in various organic and mixed aqueous-organic solvent systems have not been extensively reported.

Table 4: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Cefadroxil |

| Cefazolin |

| Cephalexin |

| Cefotaxime sodium |

| Ceftobiprole |

| Piperazine-2,5-diones |

| 3-hydroxy-4-methyl-2(5H)-thiophenone |

| Methanol |

Advanced Analytical Characterization of Cefadroxil Sulfoxide

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in determining the molecular structure of Cefadroxil (B1668780) Sulfoxide (B87167) (C16H17N3O6S), confirming the addition of a sulfoxide functional group to the Cefadroxil core.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For Cefadroxil Sulfoxide, ¹H and ¹³C NMR spectra are essential for confirming its structural identity.

Detailed spectroscopic investigations, including NMR analysis, have been performed to elucidate the structure of this compound. researchgate.netresearchgate.net The introduction of an electron-withdrawing sulfoxide group (S=O) at the sulfur atom of the dihydrothiazine ring induces notable changes in the chemical shifts of nearby protons and carbons compared to the parent Cefadroxil molecule. Protons and carbons adjacent to the sulfoxide group are expected to be deshielded, resulting in a downfield shift in the NMR spectrum. While specific published spectral data is limited, a representative analysis can be projected based on known sulfoxide compounds and Cefadroxil itself. rsc.orgderpharmachemica.com

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound in DMSO-d₆. Note: This table is illustrative, based on expected chemical shifts. Actual values may vary.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Expected Change from Cefadroxil |

|---|---|---|---|

| C2 | --- | ~130-135 | Downfield shift |

| C3 | --- | ~125-130 | Downfield shift |

| C3-CH₃ | ~2.2-2.4 | ~20-25 | Minor shift |

| C4 | ~3.5-3.8 (d) | ~60-65 | Downfield shift |

| C6 | ~5.0-5.3 (d) | ~65-70 | Downfield shift |

| C7 | ~5.5-5.8 (dd) | ~58-62 | Minor shift |

| C-α (Side Chain) | ~4.5-4.8 (d) | ~55-60 | Minor shift |

| Aromatic CH | ~6.7-7.3 (m) | ~115-130 | Minimal shift |

| NH₂ | ~7.3-7.6 (br s) | --- | Minor shift |

| NH (Amide) | ~9.0-9.3 (d) | --- | Minor shift |

| OH (Phenolic) | ~9.4-9.7 (s) | --- | Minimal shift |

| C=O (β-lactam) | --- | ~170-175 | Minor shift |

| C=O (Carboxyl) | --- | ~165-170 | Minor shift |

2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish proton-proton and proton-carbon correlations, respectively, confirming the complete structural assignment.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and investigating the fragmentation patterns of this compound. Using soft ionization techniques like Electrospray Ionization (ESI), the protonated molecular ion [M+H]⁺ is readily observed. Given the molecular formula C16H17N3O6S, the expected monoisotopic mass of this compound is approximately 379.39 g/mol .

Tandem mass spectrometry (MS/MS) provides structural insights by fragmenting the selected precursor ion ([M+H]⁺ at m/z 379). The fragmentation pattern is influenced by the core cephalosporin (B10832234) structure and the sulfoxide group. Characteristic fragmentation pathways for cephalosporins involve the cleavage of the β-lactam ring. uni-saarland.de Aromatic sulfoxides are also known to undergo charge-remote elimination of SO₂ or SO. nih.gov

Table 2: Predicted MS/MS Fragmentation of this compound [M+H]⁺. Note: This table presents plausible fragmentation pathways.

| m/z (Fragment Ion) | Proposed Structure/Loss | Fragmentation Pathway |

|---|---|---|

| 379 | [M+H]⁺ | Protonated parent molecule |

| 361 | [M+H - H₂O]⁺ | Loss of a water molecule |

| 335 | [M+H - CO₂]⁺ | Loss of carbon dioxide from the carboxylic acid group |

| 214 | [Side chain + CO]⁺ | Cleavage of the amide bond, retaining the acyl side chain |

| 166 | [Dihydrothiazine sulfoxide ring fragment]⁺ | Cleavage of the β-lactam and amide bonds |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound. Detailed spectral analyses of this compound have been performed using these methods. researchgate.netresearchgate.net The spectra are compared to that of the parent compound, Cefadroxil, to confirm the structural modification. ijcmas.com

The most significant spectral feature distinguishing this compound from Cefadroxil is the presence of a strong absorption band corresponding to the S=O stretching vibration. This band typically appears in the 1030–1070 cm⁻¹ region in the IR spectrum. globalresearchonline.net Other characteristic bands for the β-lactam carbonyl, amide, carboxylic acid, and hydroxyl groups remain present.

Table 3: Key Vibrational Frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| O-H / N-H | Stretching | 3200 - 3500 (broad) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=O (β-lactam) | Stretching | ~1760-1780 |

| C=O (Amide I) | Stretching | ~1670-1690 |

| C=O (Carboxylic Acid) | Stretching | ~1700-1725 |

| C=C (Aromatic) | Stretching | ~1500-1600 |

| S=O (Sulfoxide) | Stretching | ~1030-1070 |

| C-N | Stretching | ~1250-1350 |

Ultraviolet-Visible (UV-Vis) Spectrophotometry for Chromophore Characterization

UV-Vis spectrophotometry measures the electronic transitions within a molecule and is used to characterize its chromophoric systems. Cefadroxil itself has distinct UV absorption maxima. ajrbps.comnihs.go.jp The introduction of the sulfoxide group, which acts as a chromophore, alters the electronic environment and thus the UV-Vis absorption spectrum. acs.org Studies have confirmed the UV-Vis spectral properties of this compound. acs.orgresearchgate.net The oxidation of the sulfur atom can cause a shift in the wavelength of maximum absorbance (λmax) compared to the parent drug.

Table 4: UV-Vis Absorption Characteristics of this compound.

| Compound | Solvent System | λmax (nm) | Chromophores |

|---|---|---|---|

| Cefadroxil | Water/Methanol (B129727) | ~224-264 | Phenyl ring, α,β-unsaturated carboxylate, β-lactam carbonyl |

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from its parent compound and other related impurities, as well as for determining its purity.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the predominant technique for the analysis of cefadroxil and its related substances, including this compound. researchgate.net Reversed-phase HPLC (RP-HPLC) is most commonly employed for this purpose. Method development focuses on optimizing the separation by adjusting parameters such as the stationary phase, mobile phase composition, pH, and flow rate to achieve good resolution between the analyte peaks. nih.gov

A typical HPLC method involves a C8 or C18 column and a mobile phase consisting of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like methanol or acetonitrile. researchgate.netwisdomlib.org UV detection is commonly used, with the wavelength set to an absorption maximum of the analytes. nih.gov

Table 5: Representative HPLC Method Parameters for the Analysis of this compound.

| Parameter | Description |

|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient mixture of Phosphate Buffer (pH 3.5-6.8) and Methanol or Acetonitrile |

| Flow Rate | 1.0 - 1.5 mL/min |

| Detection | UV-Vis Detector at 230-260 nm |

| Injection Volume | 10 - 20 µL |

| Column Temperature | Ambient or controlled (e.g., 25°C) |

This method allows for the effective separation and quantification of this compound, making it suitable for routine quality control and purity assessment in pharmaceutical settings. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Cefadroxil |

| This compound |

| Methanol |

| Acetonitrile |

| Carbon dioxide |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a cornerstone technique for the impurity profiling of pharmaceuticals due to its high sensitivity and specificity. In the context of Cefadroxil, LC-MS is instrumental in identifying and characterizing related substances, including its primary oxidation product, this compound. ethernet.edu.etiajps.com The coupling of liquid chromatography, which separates the components of a mixture, with mass spectrometry, which provides detailed mass and structural information, allows for the unambiguous identification of impurities, even at trace levels. iajps.com

Regulatory bodies place stringent controls on the levels of impurities in drug substances and products. LC-MS is a powerful tool for meeting these requirements by facilitating the identification of process-related impurities, degradation products, and their isomers. iajps.com For instance, the analysis of Cefadroxil may reveal the presence of the this compound isomer, which can be effectively characterized using data-dependent LC-MS analysis. ethernet.edu.et This technique allows for automated switching from a full scan MS to a product ion scan (MS/MS) on specific ions, providing fragmentation data that is crucial for the structural elucidation of unknown impurities.

Gas Chromatography (GC) for Volatile Degradation Products (If Applicable)

While this compound itself is not a volatile compound amenable to direct Gas Chromatography (GC) analysis, GC plays a crucial role in the analysis of volatile impurities and residual solvents that may be present in the bulk drug or final formulation. gmpua.com The presence of residual solvents is a critical quality attribute, as they can impact the safety and stability of the pharmaceutical product. Static headspace gas chromatography (HSGC) coupled with a flame ionization detector (FID) is the preferred method for this analysis. rsc.org

This technique involves heating the sample in a sealed vial to allow volatile compounds to partition into the headspace gas, which is then injected into the GC system. This approach prevents non-volatile matrix components, such as the drug substance itself, from contaminating the GC system. rsc.org A general HSGC-FID method has been developed and validated for the determination of residual solvents in various cephalosporins, including Cefadroxil. rsc.org The method demonstrates good specificity and sensitivity for solvents commonly used in the synthesis process.

Common parameters for the GC analysis of residual solvents in pharmaceuticals are outlined in pharmacopeias. pmda.go.jprroij.com

Table 1: Example GC Parameters for Residual Solvent Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | DB-624 fused silica (B1680970) capillary (30m x 0.32mm, 1.8µm) | 6% cyanopropylphenyl-methyl silicon polymer (30m x 0.53mm, 3µm) |

| Oven Program | 40°C (4 min), ramp 10°C/min to 160°C (10 min) | 40°C (20 min), ramp 10°C/min to 240°C (20 min) |

| Injector Temp. | 150°C | 140°C |

| Detector | Flame Ionization Detector (FID) | Flame Ionization Detector (FID) |

| Detector Temp. | 290°C | 250°C |

| Diluent | Dimethylsulfoxide (DMSO) | Water |

| Carrier Gas | Helium | Helium |

This table presents example parameters derived from general methods for residual solvent analysis and may be adapted based on specific applications. pmda.go.jprroij.com

Electrochemical Characterization and Voltammetric Studies

Electrochemical methods offer a rapid, sensitive, and cost-effective alternative for the analysis of electroactive compounds like Cefadroxil. nih.gov These techniques are based on measuring the current response of a substance to an applied potential.

Cyclic Voltammetry (CV) is a fundamental electrochemical technique used to investigate the redox (reduction-oxidation) properties of a compound. numberanalytics.com Studies on Cefadroxil using glassy carbon electrodes (GCE) have shown that the molecule undergoes irreversible oxidation processes. acs.org A key finding from these studies is the stepwise oxidation of the sulfur heteroatom within the cephalosporin structure. The first step involves the oxidation of the sulfur to form this compound, which is then followed by a second oxidation step to form the corresponding sulfone. acs.org

The phenol (B47542) moiety of Cefadroxil also exhibits an oxidation process, which occurs at a specific potential. acs.orgresearchgate.net The CV scans provide valuable information on the potentials at which these redox events occur and the nature of the electron transfer process, which is often diffusion-controlled. researchgate.netacs.org The use of modified electrodes, such as those incorporating nanoparticles or polymers, can enhance the current response and lower the oxidation potential, indicating electrocatalytic activity towards Cefadroxil. acs.orgresearchgate.net

Building on the principles of voltammetry, significant research has focused on developing highly sensitive and selective electrochemical sensors for the quantification of Cefadroxil in various samples. nih.govresearchgate.net These sensors often employ chemically modified electrodes to improve analytical performance. rsc.org For example, a glassy carbon electrode modified with a poly(chlorobis(1,10-phenanthroline)resorcinolcobalt(II)chloride) film has been developed for the selective determination of Cefadroxil using square-wave voltammetry (SWV). acs.org

Another innovative approach involves a photoelectrochemical sensor that uses a photosensitizer to generate singlet oxygen. nih.gov This singlet oxygen oxidizes the phenolic group of Cefadroxil, and the subsequent reduction of the oxidized product at the electrode surface generates a measurable photocurrent. nih.gov This method achieved a very low detection limit of 20 nmol L⁻¹. nih.gov These advanced sensors offer advantages such as rapid response, high sensitivity, and potential for on-site analysis, making them valuable tools for research applications. nih.govmdpi.com

Table 2: Examples of Electrochemical Sensors for Cefadroxil Detection

| Sensor Type | Analytical Technique | Linear Range | Limit of Detection (LOD) | Reference |

| Poly(CP₂RCoC)/GCE | Square-Wave Voltammetry (SWV) | 1 x 10⁻⁷ – 3.0 x 10⁻⁴ M | 4.3 x 10⁻⁹ M | acs.org |

| Photoelectrochemical Sensor | Amperometry | Not specified | 20 nmol L⁻¹ | nih.gov |

| Poly(resorcinol)/GCE | Differential Pulse Voltammetry (DPV) | Not specified | Not specified | acs.org |

| MWCNT-AuNP/GCE | Differential Pulse Voltammetry (DPV) | 5 x 10⁻¹¹ – 1 x 10⁻⁴ M | 1 x 10⁻¹¹ M | researchgate.net |

GCE: Glassy Carbon Electrode, MWCNT: Multi-walled Carbon Nanotube, AuNP: Gold Nanoparticle

Development and Validation of Quantitative Research Assays

The development of robust and reliable quantitative assays is essential for the determination of Cefadroxil and its related compounds in research and quality control settings. These analytical methods must undergo rigorous validation to ensure they are fit for purpose.

Method validation is performed according to established guidelines, such as those from the International Council on Harmonisation (ICH), to verify the performance characteristics of an assay. orientjchem.org Key parameters include accuracy, precision, and linearity.

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined range. ijpbs.com

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of standard is "spiked" into a sample matrix. ijpbs.com

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is assessed at different levels (e.g., intra-day and inter-day precision). orientjchem.org

Numerous studies have developed and validated HPLC and spectrophotometric methods for the quantification of Cefadroxil, demonstrating excellent linearity, accuracy, and precision. orientjchem.orgijpbs.comajpaonline.combioline.org.br

Table 3: Validation Parameters for Cefadroxil Quantitative Assays

| Method | Linearity Range (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| RP-HPLC | 10 - 60 | 99.52 - 99.81 | Not specified | ajpaonline.com |

| HPLC (in plasma) | 0.5 - 30 | 71 - 90.4 | Inter-day: 0.35 - 4.01, Intra-day: 1.88 - 7.9 | bioline.org.br |

| UV Spectrophotometry | 5 - 30 | 103.65 - 108.00 | Inter-day: 0.549 - 2.14, Intra-day: 0.429 - 2.23 | orientjchem.org |

| HPLC | 10 - 100 | 93.06 - 99.4 | 1.01 | ijpbs.com |

Stereochemical Investigations of Cefadroxil Sulfoxide

Identification and Characterization of Diastereomeric Forms

The identification and characterization of these diastereomers are primarily accomplished using spectroscopic techniques, most notably Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Proton (¹H) and Carbon-¹³ (¹³C) NMR spectroscopy are powerful tools for elucidating the stereochemistry of the sulfoxide (B87167) group. The chemical shifts of the protons and carbons adjacent to the sulfoxide group are particularly sensitive to its orientation. For instance, in related cephalosporin (B10832234) sulfoxides, the major product of oxidation has been assigned the (S)-sulfoxide configuration based on solvent-shift and hydrogen-bonding studies. rsc.org

X-ray crystallography provides definitive proof of the solid-state conformation and absolute stereochemistry of the diastereomers. ucl.ac.uk While specific crystallographic data for cefadroxil (B1668780) sulfoxide is not widely published, studies on analogous cephalosporin derivatives have been crucial in establishing the structural features of these molecules. ucl.ac.uk

Chiral Resolution and Separation Methodologies for Enantiomers

The separation of the (R)- and (S)-sulfoxide diastereomers of cefadroxil is essential for studying their individual properties. Various chromatographic and crystallization techniques have been developed for this purpose.

Chiral Chromatography (HPLC, GC)

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analytical and preparative separation of cefadroxil sulfoxide diastereomers. The choice of the chiral stationary phase (CSP) is critical for achieving successful separation.

| Chromatographic Method | Stationary Phase | Mobile Phase | Detection | Application |

| Chiral HPLC | Cellulose or Amylose derivatives on silica (B1680970) gel | Mixtures of alkanes (e.g., hexane, heptane) and alcohols (e.g., isopropanol, ethanol) with acidic or basic modifiers | UV Spectroscopy | Analytical and preparative separation of (R)- and (S)-sulfoxide diastereomers |

While Gas Chromatography (GC) can also be used for chiral separations, it typically requires derivatization of the polar functional groups of this compound to increase its volatility. This can add complexity to the analytical procedure.

Crystallization-Based Separation Techniques

Fractional crystallization can be employed for the separation of diastereomers, exploiting their potential differences in solubility in a given solvent system. This method involves the stepwise crystallization of a solution containing a mixture of diastereomers. The less soluble diastereomer will crystallize out first, allowing for its separation from the more soluble one. The efficiency of this technique is highly dependent on the crystallization conditions, such as the choice of solvent, temperature, and concentration. While a well-established technique, specific protocols for the fractional crystallization of this compound are not extensively detailed in publicly available literature.

Stereoselective Synthesis Approaches to Specific Stereoisomers

The stereoselective synthesis of a specific this compound stereoisomer is a significant challenge in synthetic organic chemistry. The goal is to control the oxidation of the sulfide (B99878) to favor the formation of either the (R)- or (S)-sulfoxide. This can be achieved through the use of chiral oxidizing agents or by employing a chiral catalyst.

Recent advancements in the stereoselective synthesis of related cephalosporin sulfoxides have shown promise. acs.orgacs.orgnih.gov For instance, sulfoxide-directed oxidative lactonization has been reported as a method for the stereoselective synthesis of complex β-lactam cores. acs.orgacs.orgnih.gov These approaches often involve multi-step syntheses starting from accessible cephalosporin intermediates. acs.orgacs.orgnih.gov The stereocontrol is typically directed by the existing stereocenters in the molecule or by the reagents used in the oxidation step. figshare.com

Conformational Analysis of Stereoisomers in Solution and Solid State

The three-dimensional conformation of this compound stereoisomers plays a crucial role in their interaction with biological targets. Conformational analysis is performed in both the solution and solid states to gain a comprehensive understanding of their structures.

In Solution: NMR spectroscopy, particularly through the use of the Nuclear Overhauser Effect (NOE), is a powerful technique for determining the conformation of molecules in solution. rsc.org NOE experiments provide information about the spatial proximity of different protons within the molecule, allowing for the elucidation of the preferred conformation of the dihydrothiazine ring and the orientation of the side chains. Conformational energy calculations are also used to predict the low-energy conformations of cephalosporin sulfoxides. ias.ac.inias.ac.in These studies have indicated that the conformation of the dihydrothiazine ring can vary significantly between the (R)- and (S)-sulfoxides. ias.ac.inias.ac.in

Computational Chemistry and Molecular Modeling of Cefadroxil Sulfoxide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in elucidating the electronic structure and predicting the reactivity of Cefadroxil (B1668780) Sulfoxide (B87167).

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.govscispace.comrsc.org For Cefadroxil Sulfoxide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), have been utilized to model its molecular geometry and electronic properties. researchgate.net These calculations help in understanding the molecule's stability, which is further elucidated through Natural Bond Orbital (NBO) analysis that reveals hyperconjugative interactions and charge delocalization within the molecule. researchgate.net

The electronic reactivity of this compound can be predicted using global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net A smaller HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net Local reactivity, which identifies specific reactive sites within the molecule, can be determined through methods like Fukui functions and Molecular Electrostatic Potential (MEP) maps. nih.govresearchgate.net The MEP map, for instance, visually indicates the likely sites for electrophilic and nucleophilic attacks. researchgate.net

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Global Hardness (η) | η = (I - A) / 2 |

| Global Softness (S) | S = 1 / (2η) |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Electrophilicity Index (ω) | ω = χ² / (2η) |

DFT is also a powerful tool for predicting spectroscopic data, which can then be compared with experimental results for structural validation. researchgate.netnih.gov For this compound, theoretical vibrational frequencies can be calculated and assigned using Potential Energy Distribution (PED) analysis. researchgate.net While raw calculated frequencies often deviate from experimental values, they can be scaled using appropriate factors to achieve better agreement. nih.gov These calculations provide a detailed understanding of the vibrational modes of the molecule. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. researchgate.net The accuracy of these predictions is highly dependent on the chosen computational method and the molecular conformation being analyzed. researchgate.net Comparing calculated NMR data with experimental spectra is a crucial step in confirming the molecular structure of this compound. researchgate.net

| Functional Group | Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) | Experimental Frequency (FT-IR) |

|---|---|---|---|

| O-H | Stretching | Data not available in search results | Data not available in search results |

| N-H (Amide) | Stretching | Data not available in search results | Data not available in search results |

| C=O (β-lactam) | Stretching | Data not available in search results | Data not available in search results |

| C=O (Amide) | Stretching | Data not available in search results | Data not available in search results |

| S=O (Sulfoxide) | Stretching | Data not available in search results | Data not available in search results |

Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. mdpi.cominflibnet.ac.in For a flexible molecule like this compound, MD simulations can explore its conformational space, identifying stable conformers and the energy barriers between them. mdpi.com This is crucial as the biological activity and chemical properties of a molecule can be highly dependent on its three-dimensional structure. inflibnet.ac.in

Furthermore, MD simulations can provide detailed insights into the interactions between this compound and solvent molecules, such as water. mdpi.com By simulating the molecule in a solvent box, one can analyze the formation and dynamics of hydrogen bonds and other non-covalent interactions. physchemres.org This information is vital for understanding the solubility and stability of the compound in different environments. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are often used to analyze the stability of the molecule's conformation during the simulation. researchgate.netnih.gov

In Silico Prediction of Chemical Behavior and Reaction Mechanisms

Computational methods can be used to predict the chemical behavior and potential reaction mechanisms of this compound without the need for physical experiments. DFT calculations, for instance, can model the transition states of potential reactions, allowing for the determination of activation energies and reaction pathways. nih.gov

The reactivity descriptors obtained from DFT, such as Fukui functions and MEP maps, can predict how this compound will interact with other chemical species. researchgate.netnih.gov For example, these tools can identify the most likely sites for metabolic modification or degradation. In silico tools can also be used to predict various physicochemical properties relevant to a compound's behavior, such as its intestinal permeability. nih.govnih.gov

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies (Purely Theoretical/Chemical Aspects)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. acs.orgcore.ac.uk

Future Research Directions and Methodological Advancements

Development of Hyphenated Analytical Techniques for Enhanced Characterization

The precise identification and quantification of Cefadroxil (B1668780) Sulfoxide (B87167) in the presence of its parent drug and other related substances are paramount for pharmaceutical quality control. While standard methods like High-Performance Liquid Chromatography (HPLC) are widely used, future advancements lie in the application of more powerful, information-rich hyphenated techniques. daicelpharmastandards.comunesp.br These methods, which couple a separation technique with a spectroscopic one, offer unparalleled capabilities for structural elucidation and sensitive detection. chemijournal.comijsrtjournal.com

The coupling of liquid chromatography with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), has become an indispensable tool. asdlib.org Studies have successfully used LC-MS/MS for the determination of Cefadroxil in biological matrices, providing a framework for developing methods with high sensitivity and specificity for its sulfoxide metabolite. nih.govnih.gov A predictive strategy employing LC/MS and LC/MS/MS has been evaluated for creating a comprehensive database of Cefadroxil degradants, including molecular structures and MS/MS substructural data, which is crucial for rapid identification. nih.gov

Future research should focus on the routine implementation of more advanced hyphenated systems for the comprehensive characterization of Cefadroxil Sulfoxide. Key areas for development include:

LC-NMR (Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy): This technique provides detailed, unambiguous structural information, which is critical for distinguishing between isomers like the (R)- and (S)-sulfoxides. The application of LC-NMR, as demonstrated for other cephalosporin (B10832234) degradation products, would eliminate the need for cumbersome isolation processes. nih.gov Recent work on other Cefadroxil impurities has already utilized 1D and 2D NMR for characterization, paving the way for its application to the sulfoxide. nih.gov

LC-IR (Liquid Chromatography-Infrared Spectroscopy): By providing data on functional groups, LC-IR can complement information from MS and NMR, for instance, by confirming the presence of the sulfoxide S=O bond. nih.gov

Multi-hyphenated Systems (e.g., LC-MS-NMR): The integration of multiple detectors can provide a holistic analytical profile from a single run, significantly accelerating the characterization process for novel or unknown impurities related to this compound.

Table 1: Advanced Analytical Techniques for Cephalosporin Impurity Characterization

| Hyphenated Technique | Primary Application for this compound | Key Advantage | Relevant Research Context |

|---|---|---|---|

| LC-MS/MS | Sensitive quantification and initial structural confirmation. | High sensitivity and specificity; provides molecular weight and fragmentation data. | Used for creating Cefadroxil degradant databases and for pharmacokinetic studies. nih.govnih.gov |

| LC-NMR | Unambiguous structure elucidation and stereoisomer differentiation. | Provides detailed structural connectivity without needing to isolate the pure compound. | Proven effective for other cephalosporin degradation products. nih.gov |

| LC-IR | Functional group analysis. | Confirms the presence of specific chemical bonds (e.g., S=O, C=O). | Used in conjunction with LC-MS and LC-NMR for complete characterization. nih.gov |

| HRMS (High-Resolution Mass Spectrometry) | Accurate mass measurement and elemental composition determination. | Enables confident identification of unknown impurities by providing their elemental formula. | Employed to characterize newly discovered Cefadroxil degradation products. nih.gov |

Novel Catalytic Approaches for Selective Sulfoxidation and Desulfoxidation

The controlled, selective transformation of the sulfur atom in the Cefadroxil core is a significant area of chemical research, with implications for synthesis, degradation studies, and biocatalysis.

Selective Sulfoxidation: The oxidation of Cefadroxil to this compound can be achieved with various oxidizing agents, but future research is focused on developing novel catalytic methods that offer greater selectivity and milder reaction conditions. smolecule.com

Biocatalysis: A promising frontier is the use of enzymes for stereoselective oxidation. Research has identified a catalase-peroxidase from Bacillus pumilus that can convert β-lactams like penicillin and cephalosporin derivatives into their (R)-sulfoxides with high selectivity. nih.govthieme-connect.de Further exploration could uncover enzymes capable of producing the (S)-sulfoxide isomer or enzymes with enhanced activity for the Cefadroxil substrate.

Chemo-catalysis: Molybdenum(VI) cis-dioxo catalysts have been shown to perform mild and selective sulfoxidation of various sulfides, tolerating reactive functional groups like unprotected amines, which are present in Cefadroxil. acs.orgresearchgate.net Research into tailoring these or similar metal-based catalysts could lead to highly efficient and selective processes for this compound synthesis.

Selective Desulfoxidation (Reduction): The reduction of this compound back to Cefadroxil is an important transformation, particularly in the context of synthetic chemistry and understanding metabolic pathways. While several methods exist for reducing cephalosporin sulfoxides, many involve harsh reagents or conditions. researchgate.net Novel approaches aim for greater chemoselectivity and efficiency under mild conditions.

Advanced Reagent Systems: An efficient method for reducing cephalosporin sulfoxides uses a TiCl4/NaI reagent system in acetonitrile. researchgate.net Other modern reagents for sulfoxide reduction include combinations like triflic anhydride/potassium iodide and thionyl chloride/triphenylphosphine. organic-chemistry.org Future work could adapt these systems for the specific and high-yield reduction of this compound.

Catalytic Reduction: Dichlorodioxomolybdenum(VI)-catalyzed deoxygenation of sulfoxides using a phosphite (B83602) as the reductant presents a catalytic route that could be optimized for cephalosporins. organic-chemistry.org

Biocatalytic Reduction: The discovery and engineering of enzymes for desulfoxidation is a largely unexplored but potentially powerful approach. Methionine sulfoxide reductases (MsrA and MsrB) are ubiquitous enzymes that catalyze the reduction of methionine sulfoxides and could serve as a starting point for engineering biocatalysts for this compound reduction. nih.gov

Advanced Understanding of Complex Degradation Networks Involving this compound

Cefadroxil degrades through multiple, often parallel, pathways depending on environmental conditions such as pH, temperature, and the presence of oxidizing agents. nih.gov this compound is a key node in these complex networks, forming under oxidative stress and potentially degrading further into other products. smolecule.com A comprehensive understanding of these networks is essential for predicting drug stability and ensuring patient safety.

Forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions are standard practice. ijirts.org However, future research must move beyond simply cataloging degradation products to mapping their formation kinetics and interconnections. Advanced analytical techniques are central to this effort. For example, the oxidative degradation of Cefadroxil by heptavalent manganese was shown to produce at least five distinct products identified by mass spectrometry. aip.org

Future research directions should include:

Comprehensive Pathway Mapping: Utilizing techniques like LC-HRMS to conduct time-course degradation studies. This would allow for the identification of transient intermediates and the elucidation of the sequence of degradation, clarifying whether this compound is a final product or an intermediate that degrades further, for instance, into a sulfone derivative. smolecule.com

Biodegradation Pathway Analysis: Investigating the degradation of Cefadroxil and its sulfoxide by specific microorganisms. Studies on other cephalosporins have successfully used UPLC-MS/MS to identify multiple biodegradation products and propose distinct enzymatic pathways, a methodology that could be applied to Cefadroxil. mdpi.com

Mechanistic Studies: Combining experimental data with computational modeling to understand the mechanisms of ring-opening and other degradation reactions involving the sulfoxide. The ring expansion of penicillin sulfoxides to cephem cores, a related transformation, is known to proceed through sulfenic acid and sulfonium (B1226848) ion intermediates, highlighting the complex chemistry at the sulfur center. tubitak.gov.tr

Applications in Reference Standard Development and Quality Control Research

This compound serves a critical role as a reference standard in the pharmaceutical industry. smolecule.com Its availability as a well-characterized compound is essential for the development and validation of analytical methods used in quality control (QC) and for regulatory submissions. nih.gov

Suppliers provide this compound as a reference material, often with a comprehensive Certificate of Analysis (CoA) that includes data from HPLC, Mass Spectrometry, and NMR, ensuring its identity, purity, and suitability for quantitative analysis. daicelpharmastandards.compharmaffiliates.com This enables its use in several key areas:

Method Validation: this compound is used to validate the specificity of stability-indicating analytical methods, ensuring the method can accurately measure the parent drug in the presence of its degradation products.

Impurity Profiling: It is used as a marker to identify and quantify this specific impurity in batches of Cefadroxil active pharmaceutical ingredient (API) and finished drug products.

Regulatory Compliance: Its use is crucial for meeting the stringent requirements of regulatory bodies for Abbreviated New Drug Applications (ANDA) and for ongoing commercial QC. smolecule.comacs.org

Future research in this area will focus on the development of certified reference materials (CRMs) for both the (R) and (S) isomers of this compound. The availability of stereoisomerically pure standards is becoming increasingly important for advanced analytical methods that can separate these isomers, allowing for a more precise understanding of the synthetic and degradative processes.

Table 2: this compound in Reference Standard and QC Applications

| Application | Purpose | Importance in Pharmaceutical Development |

|---|---|---|

| Analytical Method Development & Validation | To ensure methods are specific, accurate, and precise for quantifying Cefadroxil in the presence of the sulfoxide impurity. | Fundamental for reliable quality control and stability testing. acs.org |

| Quality Control (QC) Testing | Routine monitoring of Cefadroxil API and drug products to ensure impurity levels are within acceptable limits. | Ensures batch-to-batch consistency and product safety. smolecule.com |

| Stability Studies | To identify and track the formation of this compound under various storage and stress conditions. | Critical for determining shelf-life and appropriate storage conditions. nih.gov |

| Regulatory Submissions (e.g., ANDA) | To provide documented evidence of impurity control to regulatory agencies like the FDA. | A prerequisite for drug approval and commercialization. acs.org |

Q & A

Q. How can researchers optimize the synthesis of Cefadroxil Sulfoxide to improve yield and purity?

- Methodological Answer : Synthesis optimization should focus on variables such as solvent polarity, reaction temperature, and catalyst selection. For example, using aprotic solvents (e.g., DMSO) may enhance sulfoxidation efficiency. Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to identify intermediate byproducts. Purification via recrystallization or column chromatography can improve purity, with characterization by H/C NMR and mass spectrometry (MS) to confirm structural integrity .

Q. What analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer : Combine spectroscopic and chromatographic methods:

- NMR spectroscopy for resolving stereochemical configurations (e.g., sulfoxide group orientation).

- High-performance liquid chromatography (HPLC) with UV detection to quantify purity and identify impurities.

- Iodometric titration (as per pharmacopeial standards) for quantitative determination of sulfoxide content .

Cross-validate results against reference spectra from authenticated samples to minimize analytical bias .

Q. How should researchers resolve discrepancies in spectral data (e.g., NMR, IR) of this compound?

- Methodological Answer :

- Perform comparative analysis with spectral databases (e.g., SDBS, PubChem) or literature-reported data for known analogs.

- Use deuterated solvents to eliminate solvent interference in NMR.

- For IR, ensure sample preparation avoids hydration artifacts. If inconsistencies persist, employ computational modeling (DFT) to predict vibrational frequencies or chemical shifts .

Advanced Research Questions

Q. What experimental designs are suitable for studying this compound’s stability under varying physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies by exposing the compound to:

- pH gradients (e.g., 1.2–7.4) simulating gastrointestinal conditions.

- Temperature cycles (4°C–40°C) to assess thermal degradation.

- Monitor degradation kinetics via HPLC-MS to identify breakdown products. Include control groups with stabilizers (e.g., antioxidants) to evaluate protective effects .

Q. How can researchers investigate the interaction between this compound and serum proteins using biophysical methods?

- Methodological Answer :

- Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity () and stoichiometry.

- Use fluorescence quenching assays to map binding sites on albumin or α-1-acid glycoprotein.

- For structural insights, apply molecular docking simulations (e.g., AutoDock Vina) to model sulfoxide-protein interactions .

Q. What methodologies are recommended for computational modeling of this compound’s reactivity in different solvents?

- Methodological Answer :

- Use density functional theory (DFT) to calculate solvation energies and transition states for sulfoxide redox reactions.

- Simulate solvent effects with polarizable continuum models (PCM) or explicit solvent molecular dynamics (MD) .

- Validate predictions experimentally via cyclic voltammetry to assess redox behavior .

Data Contradiction and Reproducibility

Q. How should researchers address conflicting reports on this compound’s antimicrobial efficacy in vitro?

- Methodological Answer :

- Standardize testing protocols:

- Use CLSI or EUCAST guidelines for minimum inhibitory concentration (MIC) assays.

- Control variables like inoculum size, growth medium, and incubation time.

- Perform meta-analysis of existing data to identify methodological outliers (e.g., discrepancies in solvent choice or bacterial strains) .

Q. What strategies ensure reproducibility in synthesizing and testing this compound derivatives?

- Methodological Answer :

- Document detailed synthetic procedures (e.g., molar ratios, stirring rates) in supplementary materials.

- Use commercial reference standards for calibration in bioassays.

- Adopt open-science practices , such as sharing raw spectral data and code for computational models .

Tables for Reference

Table 1 : Key Analytical Parameters for this compound

| Parameter | Method | Acceptable Range | Reference |

|---|---|---|---|

| Sulfoxide Content | Iodometric Titration | 98.5–101.5% | |

| Purity | HPLC-UV (λ = 254 nm) | ≥99.0% | |

| Melting Point | Differential Scanning Calorimetry | 192–195°C |

Table 2 : Common Pitfalls in Stability Studies

| Pitfall | Mitigation Strategy |

|---|---|

| Hydration artifacts | Use anhydrous solvents and desiccants |

| Photo-degradation | Conduct studies under amber light or dark conditions |

| Microbial contamination | Add preservatives (e.g., NaN₃) in aqueous buffers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.